2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-chlorophenyl and piperidinomethyl groups in the structure enhances its pharmacological properties, making it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core backbone of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors, such as kras g12c inhibitors . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
The development of covalent inhibitors like kras g12c inhibitors suggests that it might affect pathways related to the kras g12c mutation .
Result of Action
One of the imidazo[1,2-a]pyridine derivatives was identified as a potent anticancer agent for kras g12c-mutated nci-h358 cells . This suggests that the compound might have potential anticancer effects.
Action Environment
The synthesis and functionalization strategies for imidazo[1,2-a]pyridines, including transition metal catalysis, metal-free oxidation, and photocatalysis, suggest that various chemical and physical conditions might affect the compound’s properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. The industrial process also includes rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 3-(Piperidinomethyl)imidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the 4-chlorophenyl and piperidinomethyl groups, which confer distinct pharmacological properties. These structural features enhance its binding affinity to molecular targets and improve its bioavailability, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)19-17(14-22-11-3-1-4-12-22)23-13-5-2-6-18(23)21-19/h2,5-10,13H,1,3-4,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPLZCJSJQNZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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